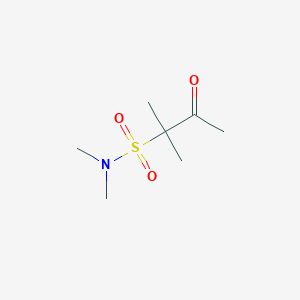
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, commonly referred to as ETAT, is a thiophene-based compound that has been investigated for its potential applications in a variety of scientific research fields. ETAT is a relatively new compound, having only been discovered in the past decade. It has been found to possess a wide range of properties, including high solubility, low toxicity, and good stability, making it a promising candidate for a variety of applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The thiophene nucleus plays a crucial role in the synthesis of heterocyclic compounds with pharmacological potential. Researchers have prepared several new heterocyclic compounds containing thiophene species derived from Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate . Notably, derivatives 7b and 8 exhibited antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species. Compound 3 also displayed potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed promise against Syncephalastrum racemosum .
Fluorescent Molecular Sensors
Certain derivatives of this compound, specifically 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, have been explored as fluorescent molecular sensors. These sensors can monitor photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT) .
Diabetes Mellitus Research
Thiophene derivatives, including those related to our compound, have been investigated for their potential in managing diabetes mellitus. Their effects on glucose metabolism and insulin sensitivity are areas of interest .
Antihypertensive Properties
Researchers have explored the antihypertensive effects of thiophene-containing compounds. While specific studies on our compound are limited, it falls within this broader context .
Analgesic and Anti-Inflammatory Potential
Thiophene derivatives have demonstrated analgesic and anti-inflammatory properties. Although more research is needed, our compound could contribute to this field .
Cholesterol Inhibition
Thiophene-based compounds have been studied as potential cholesterol inhibitors. Their impact on lipid metabolism and atherosclerosis prevention is an ongoing area of investigation .
Propiedades
IUPAC Name |
ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZTUDPCTXIGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)




![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)


